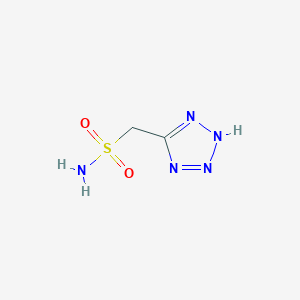
(1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a methanesulfonamide group attached to the tetrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with 5-aminotetrazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
5-aminotetrazole+methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
(1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrazole derivatives.
科学研究应用
(1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of (1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
5-aminotetrazole: A precursor in the synthesis of (1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide.
Methanesulfonamide: Shares the sulfonamide group but lacks the tetrazole ring.
Tetrazole: The parent compound of the tetrazole family.
Uniqueness
This compound is unique due to the combination of the tetrazole ring and the methanesulfonamide group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the individual components.
生物活性
(1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. It belongs to the class of sulfonamides, which are known for their antibacterial properties. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C3H6N4O2S |
| Molecular Weight | 158.17 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial growth. It acts by:
- Inhibition of Dihydropteroate Synthase : Similar to traditional sulfonamides, it competes with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial DNA synthesis and growth.
Antibacterial Properties
Research has demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 16 | |
| Staphylococcus aureus | 8 | |
| Klebsiella pneumoniae | 32 |
Case Studies
- In Vitro Studies : A study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. Results indicated a notable reduction in bacterial viability at concentrations as low as 8 µg/mL.
- Animal Models : In a murine model of infection caused by Staphylococcus aureus, administration of the compound resulted in a significant decrease in bacterial load in tissues compared to untreated controls.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Antibacterial Agent : Its primary application is as an antibacterial agent in treating infections caused by susceptible bacteria.
- Antifungal Activity : Preliminary studies suggest that it may also possess antifungal properties; however, further research is needed to confirm these findings.
属性
分子式 |
C2H5N5O2S |
|---|---|
分子量 |
163.16 g/mol |
IUPAC 名称 |
2H-tetrazol-5-ylmethanesulfonamide |
InChI |
InChI=1S/C2H5N5O2S/c3-10(8,9)1-2-4-6-7-5-2/h1H2,(H2,3,8,9)(H,4,5,6,7) |
InChI 键 |
TXGXNNOTKKBPND-UHFFFAOYSA-N |
规范 SMILES |
C(C1=NNN=N1)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















